molecular formula C8H7NO4 B15046055 3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid

3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid

Cat. No.: B15046055
M. Wt: 181.15 g/mol
InChI Key: ZNHUNKLEVGHOCV-UHFFFAOYSA-N
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Description

3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a furan ring substituted with a carbamoyl group and a propenoic acid moiety. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid typically involves the reaction of 5-carbamoylfuran with acrolein under acidic or basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product . The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various carboxylic acids, ketones, and substituted furan derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Carbamoylfuran-2-yl)prop-2-enoic acid is unique due to the presence of both a furan ring and a carbamoyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

3-(5-carbamoylfuran-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H7NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h1-4H,(H2,9,12)(H,10,11)

InChI Key

ZNHUNKLEVGHOCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C(=O)N)C=CC(=O)O

Origin of Product

United States

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